4-Isocyanato-1,1-dimethylcyclohexane
Overview
Description
4-Isocyanato-1,1-dimethylcyclohexane is a chemical compound with the molecular formula C9H15NO. It is a derivative of cyclohexane, where one of the hydrogen atoms is replaced by an isocyanate group (-NCO) and two hydrogen atoms on the same carbon are replaced by methyl groups (-CH3).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyanato-1,1-dimethylcyclohexane typically involves the reaction of 1,1-dimethylcyclohexanol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chloroformate, which then reacts with ammonia or an amine to form the isocyanate .
Industrial Production Methods
Industrial production of isocyanates, including this compound, often involves the use of phosgene, a highly toxic and reactive compound. The process requires stringent safety measures and specialized equipment to handle the hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
4-Isocyanato-1,1-dimethylcyclohexane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Alcohols: React with the isocyanate group to form urethanes under mild conditions.
Amines: React with the isocyanate group to form ureas, often requiring a catalyst to proceed efficiently.
Water: Reacts with the isocyanate group to form carbamic acids, which can further decompose to amines and carbon dioxide.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which can further decompose.
Scientific Research Applications
4-Isocyanato-1,1-dimethylcyclohexane has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Investigated for its potential use in the modification of biomolecules and the development of biocompatible materials.
Medicine: Explored for its potential in drug delivery systems and the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.
Mechanism of Action
The mechanism of action of 4-Isocyanato-1,1-dimethylcyclohexane primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as alcohols, amines, and water. These reactions typically proceed through the formation of a tetrahedral intermediate, which then collapses to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 4-Isocyanato-1-methylcyclohexane
- 4-Isocyanato-1,1-diethylcyclohexane
- 4-Isocyanato-1,1-dimethylcyclopentane
Uniqueness
4-Isocyanato-1,1-dimethylcyclohexane is unique due to the presence of two methyl groups on the same carbon atom, which can influence its reactivity and the steric effects in its reactions. This structural feature can lead to differences in the stability and reactivity of the compound compared to other isocyanates .
Properties
IUPAC Name |
4-isocyanato-1,1-dimethylcyclohexane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-9(2)5-3-8(4-6-9)10-7-11/h8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDUOSLZPXYPDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N=C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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